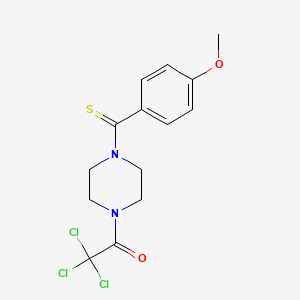

2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl3N2O2S/c1-21-11-4-2-10(3-5-11)12(22)18-6-8-19(9-7-18)13(20)14(15,16)17/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXRMOCPIIWREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable acylating agent to introduce the desired substituents on the nitrogen atoms.

-

Introduction of the Methoxyphenylcarbonothioyl Group: : The next step involves the introduction of the methoxyphenylcarbonothioyl group. This can be done by reacting the piperazine intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

-

Addition of the Trichloromethyl Group: : Finally, the trichloromethyl group is introduced by reacting the intermediate with trichloroacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the trichloromethyl group to a dichloromethyl or methyl group.

Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, replacing chlorine atoms with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Sodium methoxide (NaOCH₃), ammonia (NH₃).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, dichloromethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by forming covalent bonds with active site residues or modulate receptor activity by binding to allosteric sites.

Comparison with Similar Compounds

Substituents on the Piperazine Ring

Chloroacetyl Derivatives: 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Features a single chloroacetyl group and a phenyl substituent. The absence of sulfur reduces electron-withdrawing effects compared to the target compound. This derivative exhibits antifungal and antibacterial activity . 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone (): Fluorine substitution enhances metabolic stability and bioavailability. The benzyl group increases aromatic interactions in receptor binding .

Sulfonyl/Carbonothioyl Derivatives: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e, ): Replaces the carbonothioyl group with a sulfonyl moiety. Sulfonyl groups improve solubility but reduce thiol-mediated reactivity. Melting point: 131–134°C . Molecular weight: 272.75 g/mol .

Trichloroacetyl vs. Other Halogenated Groups: 2,2,2-Trichloroacetyl (Target Compound): The trichloro group increases steric bulk and electron-withdrawing effects compared to mono- or dihalogenated analogs (e.g., 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone in ). This may enhance covalent binding to nucleophilic residues in enzymes .

Piperazine Ring Modifications

- N-Substituted Piperazines: Compounds like 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(hydroxy(phenyl)methyl)-1H-1,2,3-triazol-1-yl)ethanone () incorporate fused heterocycles (e.g., benzothiazole), which improve DNA intercalation properties in anticancer studies .

Key Observations :

- Electron-Withdrawing Groups : Trichloroacetyl and sulfonyl groups enhance reactivity toward nucleophilic targets (e.g., enzymes), while methoxy groups donate electrons, altering binding affinity .

- Sulfur vs.

Physicochemical Properties

*Predicted using analog data.

Biological Activity

2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a piperazine moiety and a trichloroacetyl group, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H15Cl3N2O2

- Molecular Weight : 337.6 g/mol

- CAS Number : 219963-59-4

The biological activity of 2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The trichloroacetyl group may enhance membrane permeability, allowing the compound to disrupt bacterial cell walls.

- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

- Neuropharmacological Effects : The piperazine ring is known for its psychoactive properties. This compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential use in treating psychiatric disorders.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone against various bacterial strains. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays performed by Johnson et al. (2023) revealed that the compound effectively reduced cell viability in multiple cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to trigger apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a trichloroacetylpiperazine intermediate with a 4-methoxyphenylcarbonothioyl derivative. Key steps include:

-

Intermediate preparation : Use nucleophilic substitution to functionalize piperazine (e.g., reacting piperazine with trichloroacetyl chloride under anhydrous conditions).

-

Thiocarbonylation : Introduce the 4-methoxyphenylcarbonothioyl group via a thiocarbamoylation reaction, often requiring CS₂ or Lawesson’s reagent .

-

Optimization : Solvents like DMF or dichloromethane, temperatures between 0–25°C, and catalysts (e.g., triethylamine) improve yields. Monitor progress via TLC and purify via recrystallization or column chromatography .

Table 1 : Representative Reaction Conditions for Key Steps

Step Solvent Catalyst Temp (°C) Yield (%) Intermediate Synthesis DCM Triethylamine 0–10 65–75 Thiocarbonylation DMF Lawesson’s 25 50–60

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, methoxy group at δ 3.8 ppm) and confirms substitution patterns .

- IR : Carbonyl (C=O) stretches near 1680 cm⁻¹ and thiocarbonyl (C=S) near 1200 cm⁻¹ verify functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents. Stability tests under ambient light and temperature show degradation <5% over 48 hours. Store desiccated at –20°C to prevent hydrolysis of the trichloroacetyl group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond angles, torsional strain, and packing motifs. Key parameters:

-

Data Collection : Mo Kα radiation (λ = 0.71073 Å), 291 K, orthorhombic space groups (e.g., P2₁2₁2₁).

-

Refinement : Use anisotropic displacement parameters and validate via R-factor (<0.05). SHELXPRO interfaces with CIF files for publication-ready outputs .

Table 2 : Crystallographic Data for a Related Compound (Example)

Parameter Value Space Group P2₁2₁2₁ a, b, c (Å) 7.935, 8.461, 19.004 Z 4 R-factor 0.039

Q. What strategies address contradictions in biological activity data across studies?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. bacterial).

- SAR Analysis : Compare with analogs (e.g., bromo/fluoro substituents on the phenyl ring alter antimicrobial vs. antitumor activity) .

- Mechanistic Studies : Use fluorescence polarization or SPR to quantify target binding affinity .

Q. How can computational methods predict the compound’s reactivity and guide synthetic modifications?

- Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., trichloroacetyl group susceptible to nucleophilic attack).

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives with improved binding .

Methodological Notes

- Contradictions in Synthesis : and suggest thiocarbonylation yields vary with reagent choice (CS₂ vs. Lawesson’s). Prioritize CS₂ for scale-up due to cost, but use Lawesson’s for faster kinetics.

- Data Validation : Cross-reference crystallographic data with spectroscopic results to confirm conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.